molecular formula C13H13F6NO2S B15283539 1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}piperidine

1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}piperidine

Katalognummer: B15283539
Molekulargewicht: 361.31 g/mol
InChI-Schlüssel: OTNBMPHNRGMIGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a sulfonyl group attached to a phenyl ring, which is further substituted with two trifluoromethyl groups

Vorbereitungsmethoden

The synthesis of 1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}piperidine typically involves the reaction of piperidine with 2,5-bis(trifluoromethyl)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include cooling to maintain a low temperature and prevent side reactions .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}piperidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}piperidine involves its interaction with molecular targets through its sulfonyl and trifluoromethyl groups. These functional groups can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}piperidine include other sulfonyl-substituted piperidines and trifluoromethyl-substituted aromatic compounds. For example:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.

Eigenschaften

Molekularformel

C13H13F6NO2S

Molekulargewicht

361.31 g/mol

IUPAC-Name

1-[2,5-bis(trifluoromethyl)phenyl]sulfonylpiperidine

InChI

InChI=1S/C13H13F6NO2S/c14-12(15,16)9-4-5-10(13(17,18)19)11(8-9)23(21,22)20-6-2-1-3-7-20/h4-5,8H,1-3,6-7H2

InChI-Schlüssel

OTNBMPHNRGMIGT-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.